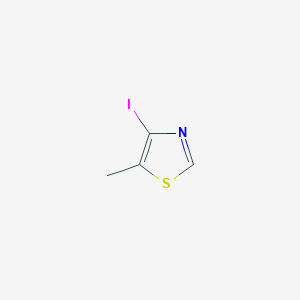
4-Iodo-5-methylthiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-5-methylthiazole is a heterocyclic organic compound that features a thiazole ring substituted with an iodine atom at the 4-position and a methyl group at the 5-position. Thiazoles are known for their aromaticity and the presence of both sulfur and nitrogen atoms in the ring, which contribute to their unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-5-methylthiazole can be achieved through various methods. One common approach involves the cyclization of tosylmethyl isocyanide with α-oxodithioesters in the presence of potassium hydroxide (KOH), yielding 4-methylthio-5-acylthiazoles . Another method includes the reaction of ethyl acetoacetate, N-bromosuccinimide, and thiourea under mild conditions to produce ethyl 2-substituted-4-methylthiazole-5-carboxylates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and environmentally benign reagents is often emphasized to minimize waste and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions: 4-Iodo-5-methylthiazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.
Coupling Reactions: Suzuki-Miyaura coupling is a common method to form carbon-carbon bonds using boron reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products: The major products formed from these reactions include various substituted thiazoles, sulfoxides, sulfones, and thiazolidines .
Aplicaciones Científicas De Investigación
4-Iodo-5-methylthiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Thiazole dyes are used in textile dyeing due to their excellent color properties and fastness.
Mecanismo De Acción
The mechanism of action of 4-Iodo-5-methylthiazole involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and electron-donating properties allow it to participate in various biochemical reactions. It can activate or inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways .
Comparación Con Compuestos Similares
4-Iodo-3-methylisoxazole: Another heterocyclic compound with similar iodine substitution but different ring structure.
2,4-Disubstituted Thiazoles: These compounds share the thiazole ring but have different substituents at the 2 and 4 positions.
Uniqueness: 4-Iodo-5-methylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its iodine atom at the 4-position and methyl group at the 5-position make it a valuable intermediate in organic synthesis and pharmaceutical research .
Propiedades
Número CAS |
1401963-24-3 |
|---|---|
Fórmula molecular |
C4H4INS |
Peso molecular |
225.05 g/mol |
Nombre IUPAC |
4-iodo-5-methyl-1,3-thiazole |
InChI |
InChI=1S/C4H4INS/c1-3-4(5)6-2-7-3/h2H,1H3 |
Clave InChI |
RBEKTAFXLSUXQK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CS1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


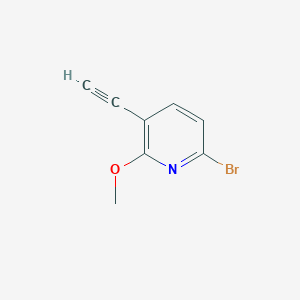

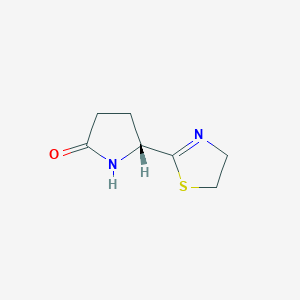
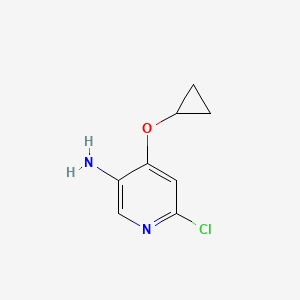
![7,8-Dihydro-1H-thiopyrano[4,3-d]pyrimidine-2,4(3H,5H)-dione 6,6-dioxide](/img/structure/B12967618.png)
![1-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B12967631.png)
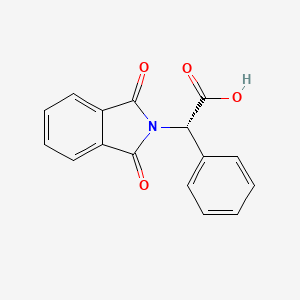

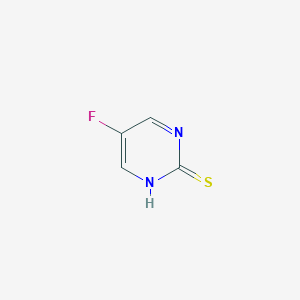
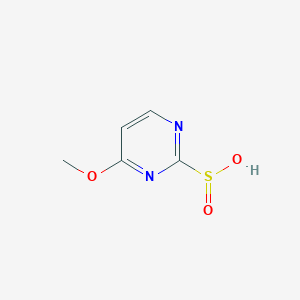
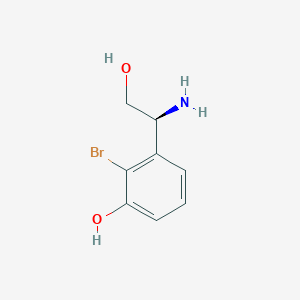
![5-methyl-6,11,11-trioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid](/img/structure/B12967670.png)


